Gibberelline A44

Vue d'ensemble

Description

Gibberellin A44 is a plant hormone belonging to the gibberellin family, which plays a crucial role in regulating various aspects of plant growth and development. Gibberellins were first discovered in the early 20th century and named after the fungus Gibberella fujikuroi, which produces these compounds. Gibberellin A44, like other gibberellins, is involved in processes such as stem elongation, seed germination, and fruit and flower maturation .

Applications De Recherche Scientifique

Gibberellin A44 has a wide range of applications in scientific research:

Chemistry: It is used as a model compound to study the synthesis and reactivity of gibberellins.

Biology: Gibberellin A44 is employed in plant physiology studies to understand its role in growth regulation and development.

Medicine: Research is ongoing to explore the potential therapeutic applications of gibberellin A44 and its derivatives in treating various diseases.

Industry: Gibberellin A44 is used in agriculture to enhance crop yield and improve the quality of fruits and vegetables

Mécanisme D'action

Target of Action

Gibberellin 44, also known as Gibberellin A44, is a plant hormone that plays a crucial role in plant growth and development . Its primary targets are the DELLA transcriptional regulators . These regulators are involved in various plant developmental processes, including phase transitions from juvenile to adult and reproductive phases .

Mode of Action

Gibberellin 44 interacts with its targets, the DELLA transcriptional regulators, to either induce or repress phase transition and flowering in diverse plant species . The molecular mechanism of gibberellin action involves receptors encoded by the genes of the GID1 family . When the levels of gibberellin increase, gibberellin molecules are more likely to bind to GID1 .

Biochemical Pathways

Gibberellin 44 is part of the gibberellin metabolic pathway, which is involved in the biosynthesis and inactivation of gibberellins . This pathway is regulated by both developmental and environmental cues

Pharmacokinetics

It is known that an enzyme calledgibberellin-44 dioxygenase plays a role in the metabolism of Gibberellin 44 . This enzyme catalyzes the conversion of gibberellin 44 to gibberellin 19 .

Result of Action

The action of Gibberellin 44 results in various molecular and cellular effects. It is known to stimulate shoot elongation, seed germination, and fruit and flower maturation . It also influences germination, dormancy, stem and leaf growth, flowering, and fruit development . Furthermore, it controls growth and differentiation in organs where its concentration is tightly regulated .

Action Environment

The action, efficacy, and stability of Gibberellin 44 are influenced by environmental factors. For instance, the regulation of gibberellin biosynthesis and inactivation is affected by developmental and environmental cues . .

Analyse Biochimique

Biochemical Properties

Gibberellin A44 functions as a plant hormone, influencing a range of biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules to exert its effects. One key interaction is with gibberellin 20-oxidase, an enzyme involved in the biosynthesis of gibberellins. Gibberellin A44 also interacts with gibberellin 3-oxidase, which converts it into more active forms of gibberellins. These interactions are crucial for maintaining the balance of gibberellin levels within the plant, ensuring proper growth and development .

Cellular Effects

Gibberellin A44 affects various types of cells and cellular processes. It plays a significant role in cell elongation by promoting the loosening of cell walls, which allows cells to expand. This compound also influences cell signaling pathways, particularly those involving DELLA proteins, which are negative regulators of gibberellin responses. By binding to these proteins, gibberellin A44 triggers their degradation, leading to the activation of gibberellin-responsive genes. This process impacts gene expression and cellular metabolism, promoting growth and development .

Molecular Mechanism

At the molecular level, gibberellin A44 exerts its effects through several mechanisms. It binds to the gibberellin receptor GID1, forming a complex that interacts with DELLA proteins. This interaction leads to the ubiquitination and subsequent degradation of DELLA proteins, relieving their inhibitory effect on gibberellin-responsive genes. Additionally, gibberellin A44 influences the activity of various transcription factors, modulating gene expression patterns that are essential for plant growth and development .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of gibberellin A44 can vary over time. Studies have shown that this compound is relatively stable under controlled conditions, but its activity can decrease due to degradation over extended periods. Long-term exposure to gibberellin A44 has been observed to cause sustained changes in cellular function, including prolonged cell elongation and altered gene expression profiles. These temporal effects highlight the importance of precise dosing and timing in experimental setups .

Dosage Effects in Animal Models

While gibberellin A44 is primarily studied in plant systems, its effects in animal models have also been explored. Different dosages of gibberellin A44 can lead to varying outcomes, with low doses promoting growth and development, while high doses may cause toxic effects. In animal models, threshold effects have been observed, where a certain concentration of gibberellin A44 is required to elicit a response. At higher concentrations, adverse effects such as growth inhibition and metabolic disturbances have been reported .

Metabolic Pathways

Gibberellin A44 is involved in several metabolic pathways within plants. It is synthesized from geranylgeranyl diphosphate through a series of enzymatic reactions involving terpene cyclases, cytochrome P450 mono-oxygenases, and 2-oxoglutarate-dependent dioxygenases. These enzymes facilitate the conversion of precursor molecules into gibberellin A44 and other gibberellins. The metabolic flux of gibberellin A44 is tightly regulated, ensuring optimal levels for plant growth and development .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of gibberellin A44 involves multiple steps, starting from simpler organic molecules. The process typically includes the formation of a tetracyclic diterpenoid structure, followed by various functional group modifications to achieve the final structure. Key steps include cyclization, oxidation, and esterification reactions under controlled conditions .

Industrial Production Methods: Industrial production of gibberellin A44 often involves microbial fermentation using genetically engineered strains of fungi or bacteria. These microorganisms are cultivated in large bioreactors under optimized conditions to produce high yields of gibberellin A44. The compound is then extracted and purified using techniques such as solvent extraction, chromatography, and crystallization .

Analyse Des Réactions Chimiques

Types of Reactions: Gibberellin A44 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide are used to introduce oxygen-containing functional groups.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed to reduce specific functional groups.

Substitution: Nucleophilic or electrophilic reagents are used to replace certain atoms or groups within the molecule.

Major Products: The major products formed from these reactions include various derivatives of gibberellin A44 with altered biological activities. These derivatives are often used in research to study the structure-activity relationships of gibberellins .

Comparaison Avec Des Composés Similaires

- Gibberellin A1

- Gibberellin A3

- Gibberellin A4

Comparison: Gibberellin A44 is unique in its specific structural features and biological activity compared to other gibberellins. While all gibberellins share a common tetracyclic diterpenoid structure, the presence of different functional groups and side chains in gibberellin A44 confers distinct properties. For example, gibberellin A3 is widely used in agriculture for its strong growth-promoting effects, whereas gibberellin A44 is often used in research to study the detailed mechanisms of gibberellin action .

Propriétés

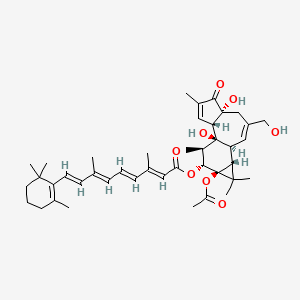

IUPAC Name |

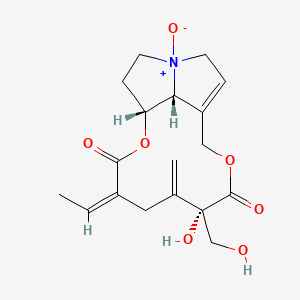

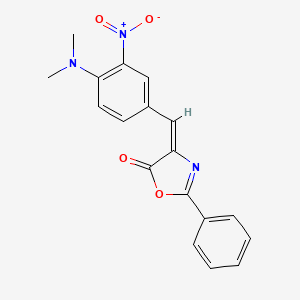

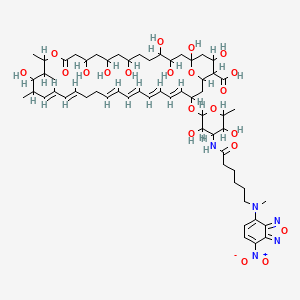

(1R,2R,5S,8S,9S,10S,11R)-5-hydroxy-11-methyl-6-methylidene-12-oxo-13-oxapentacyclo[9.3.3.15,8.01,10.02,8]octadecane-9-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26O5/c1-11-8-19-9-20(11,24)7-4-12(19)18-6-3-5-17(2,16(23)25-10-18)14(18)13(19)15(21)22/h12-14,24H,1,3-10H2,2H3,(H,21,22)/t12-,13+,14+,17+,18+,19-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSBJAONOPKRVRR-YTJHIPEWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCCC3(C1C(C45C3CCC(C4)(C(=C)C5)O)C(=O)O)COC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CCC[C@@]3([C@@H]1[C@@H]([C@]45[C@H]3CC[C@](C4)(C(=C)C5)O)C(=O)O)COC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701316980 | |

| Record name | Gibberellin A44 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701316980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Gibberellin A44 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036901 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

36434-15-8 | |

| Record name | Gibberellin A44 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36434-15-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Gibberellin A44 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701316980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Gibberellin A44 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036901 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

230 - 233 °C | |

| Record name | Gibberellin A44 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036901 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of Gibberellin A44 in plant development?

A1: Gibberellin A44 (GA44) is a bioactive gibberellin (GA) precursor within the 13-hydroxylation pathway of GA biosynthesis []. It is not directly growth-promoting but acts as a precursor to other bioactive GAs, such as GA1. Research suggests that the conversion of GA44 to downstream GAs like GA1 is influenced by pollination and fertilization events in plants [].

Q2: How does the level of GA44 change in walnut ovaries after pollination?

A2: In walnut (Juglans regia) ovaries, GA44 levels increase slightly following fertilization. This is followed by a decrease and then a subsequent accumulation []. This pattern suggests a complex regulation of GA44 levels tied to the progression of fruit development after pollination.

Q3: Does the absence of pollination affect GA44 levels differently?

A3: Yes, unpollinated walnut ovaries exhibit a different pattern of GA44 change compared to pollinated ovaries. Instead of the increase-decrease-accumulation pattern, GA44 levels steadily decline within 13 days of when pollination would have occurred []. This suggests that the pollination event and subsequent signaling cascades play a crucial role in modulating GA44 levels.

Q4: Are there any identified enzymes involved in the metabolism of GA44?

A4: Yes, Gibberellin-44 dioxygenases are enzymes specifically involved in the metabolic pathway of GA44 [, ]. These enzymes catalyze crucial steps in the conversion of GA44 to other bioactive GAs, influencing plant growth and development.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

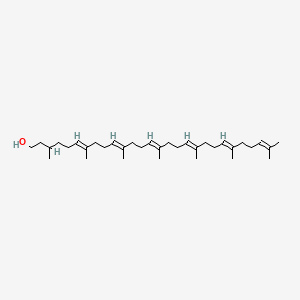

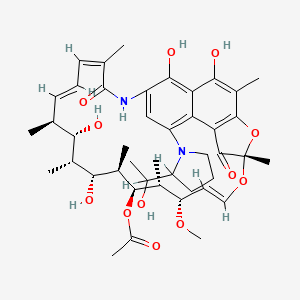

![[(3R,4R,4aR,5S,6R,6aR,6aS,6bR,8aR,10S,12aR,14bS)-5,6,10-trihydroxy-4a-(hydroxymethyl)-2,2,6a,6b,9,9,12a-heptamethyl-4-[(E)-2-methylbut-2-enoyl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicen-3-yl] (Z)-2-methylbut-2-enoate](/img/structure/B1236195.png)

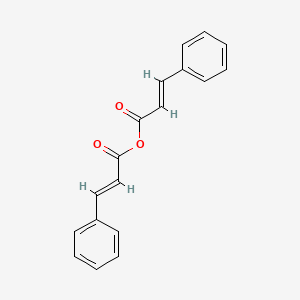

![[3-(4-aminobutanoyloxy)-2-[(9Z,12E,15E)-octadeca-9,12,15-trienoyl]oxypropyl] (9E,12E,15E)-octadeca-9,12,15-trienoate](/img/structure/B1236207.png)